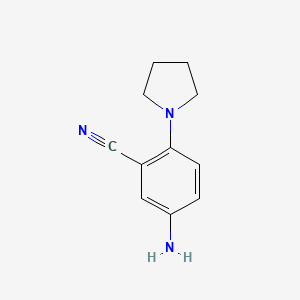5-Amino-2-(pyrrolidin-1-yl)benzonitrile
CAS No.: 219921-68-3
Cat. No.: VC2029530
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 219921-68-3 |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 5-amino-2-pyrrolidin-1-ylbenzonitrile |
| Standard InChI | InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
| Standard InChI Key | FVSSHGNFKHGMDK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)C#N |
| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3) is characterized by a benzonitrile core with an amino group at position 5 and a pyrrolidin-1-yl group at position 2. The molecular formula is C₁₁H₁₃N₃ with a molecular weight of 187.24 g/mol . The compound contains three nitrogen atoms: one in the pyrrolidine ring, one in the amino group, and one in the nitrile functional group.
The structural features of this compound provide it with unique chemical reactivity and potential biological activities. The pyrrolidine ring, as a saturated nitrogen heterocycle, enhances the compound's three-dimensional profile and creates opportunities for stereochemical interactions with biological targets .
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| CAS Number | 219921-68-3 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 5-amino-2-pyrrolidin-1-ylbenzonitrile |
| InChI | InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
| InChIKey | FVSSHGNFKHGMDK-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)C#N |
Synthesis and Preparation
Synthetic Routes
The synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile typically involves strategic functionalization of a properly substituted benzene ring. Although detailed synthetic procedures specifically for this compound were limited in the available literature, general approaches for similar compounds suggest several viable pathways .
One potential synthetic route may involve:
-
Starting with a suitable 2-halobenzonitrile
-
Introduction of the pyrrolidine ring through nucleophilic aromatic substitution
-
Reduction of a nitro group to yield the amino functionality at position 5
The specific reaction conditions would require careful control to ensure selectivity and high yield of the desired product.
Alternative Preparation Methods
An alternative approach might involve:
-
Nucleophilic substitution reaction of pyrrolidine with a properly substituted benzonitrile containing a good leaving group at position 2
-
Subsequent functionalization to introduce the amino group at position 5
These synthetic methods would typically require appropriate catalysts, controlled temperature conditions, and suitable solvents to optimize yield and purity .
Biological Activity and Research Applications
Pharmacological Applications
5-Amino-2-(pyrrolidin-1-yl)benzonitrile has been noted for its utility as a reagent in the preparation of antidiabetic medications, specifically repaglinide and other related benzoic acid derivatives . This suggests its importance in pharmaceutical synthesis, particularly in the development of compounds targeting glucose metabolism.
The pyrrolidine motif is found in numerous pharmaceutically active compounds, including those targeting central nervous system disorders, diabetes, bacterial infections, inflammation, and cancer . While specific pharmacological data for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile itself were limited in the available literature, its structural features suggest potential for diverse biological activities.
Research Utility
As a well-defined chemical entity with specific functional groups, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile serves as a valuable building block in medicinal chemistry research. Its utility extends to:
-
Structure-activity relationship studies
-
Development of novel synthetic methodologies
-
Creation of compound libraries for drug discovery efforts
-
Synthesis of more complex molecular scaffolds with therapeutic potential
Structural Analogs and Comparative Analysis
Related Compounds
Several structural analogs of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile have been identified in the chemical literature, differing in key functional groups or structural elements. These variations can significantly impact the compounds' chemical reactivity and biological activity profiles.
Table 2: Comparison with Structural Analogs
Structure-Activity Relationship Considerations
The structural differences between 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and its analogs highlight important structure-activity relationship (SAR) considerations:
-
Saturation state of the nitrogen heterocycle: The saturated pyrrolidine ring in 5-Amino-2-(pyrrolidin-1-yl)benzonitrile versus the unsaturated pyrrole ring in 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile affects molecular geometry, conformational flexibility, and electronic properties, potentially impacting receptor binding and biological activity .
-
Nature of the functional group: The nitrile group in 5-Amino-2-(pyrrolidin-1-yl)benzonitrile versus the amide group in 5-Amino-2-pyrrolidin-1-yl-benzamide results in different hydrogen bonding capabilities, metabolic stability, and physicochemical properties .
These structural variations provide important insights for rational drug design efforts, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties of compounds containing these structural elements.
Applications in Chemical Research
Synthetic Applications
The unique structure of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile makes it valuable in various synthetic applications:
-
As an intermediate in the synthesis of more complex molecules with potential therapeutic properties
-
In the preparation of antidiabetic medications, particularly repaglinide and related compounds
-
As a building block for the development of new chemical entities with specific structural features
-
For the synthesis of compounds targeting specific biological pathways
Analytical Applications
The well-defined structure and functional groups of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile make it potentially useful in analytical chemistry:
-
As a reference standard for chromatographic methods
-
For the development and validation of spectroscopic techniques
-
In the calibration of analytical instruments for nitrogen-containing heterocyclic compounds
Future Research Directions
Further research on 5-Amino-2-(pyrrolidin-1-yl)benzonitrile could focus on:
-
Development of optimized synthetic routes with improved yields and purity
-
Detailed investigation of its potential biological activities
-
Exploration of its utility as a building block for new therapeutic agents
-
Structure-activity relationship studies to understand the impact of structural modifications on biological activity
| Supplier | Catalog Number | Purity | Packaging Options |
|---|---|---|---|
| Acros Pharma | PYR512 | ≥98.00% | 1g, 5g, 10g |
| MolCore | CS16909 | ≥98.00% | Not specified |
Quality Control Parameters
Commercial samples of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile typically undergo quality control testing to ensure high purity and consistent performance in research applications. Standard analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC analysis, are likely employed to verify the identity and purity of the compound before distribution to end-users .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume